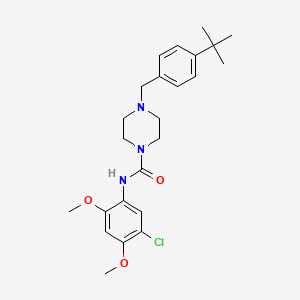
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research.
Mecanismo De Acción
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately results in changes in neuronal activity and neurotransmitter release. This compound has been shown to induce a range of effects, including hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters involved in the regulation of mood and behavior. This compound has also been shown to increase neuronal activity in the prefrontal cortex, which is a brain region involved in the regulation of executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT2A receptor. It is also relatively stable and can be easily synthesized in the lab. However, this compound also has several limitations, including its potential for inducing hallucinations and altered states of consciousness, which can make it difficult to interpret experimental results. Additionally, this compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of novel compounds that target the serotonin 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the role of the 5-HT2A receptor in the regulation of social behavior and cognition, which has implications for the treatment of psychiatric disorders such as autism and schizophrenia. Finally, there is a need for further research on the safety and potential side effects of this compound, particularly in the context of long-term use.
Aplicaciones Científicas De Investigación
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinations and altered states of consciousness, making it a useful tool for studying the neural mechanisms underlying these phenomena. This compound has also been used to investigate the role of the 5-HT2A receptor in the regulation of mood, anxiety, and stress.
Propiedades
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O3/c1-24(2,3)18-8-6-17(7-9-18)16-27-10-12-28(13-11-27)23(29)26-20-14-19(25)21(30-4)15-22(20)31-5/h6-9,14-15H,10-13,16H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFKZIGOUYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)

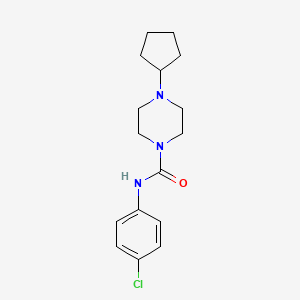
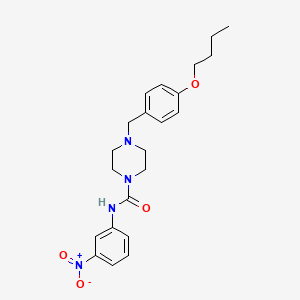
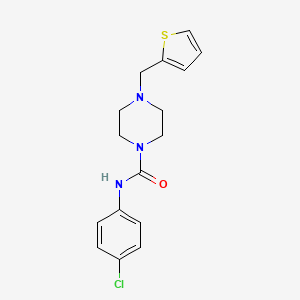



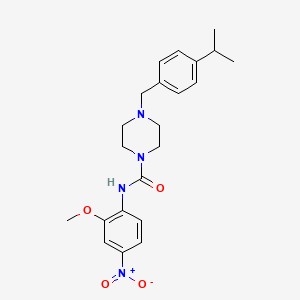

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
![2-(4-cyclohexyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide hydrochloride](/img/structure/B4284793.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4284801.png)
